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Compound of Interest

Compound Name: Cyclopropanesulfonamide

CAS No.: 154350-29-5

Cat. No.: B130836

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for

cyclopropanesulfonamide, a molecule of significant interest to researchers, scientists, and

professionals in the field of drug development. Its unique structural features, combining a

strained cyclopropyl ring with a sulfonamide functional group, give rise to a distinct

spectroscopic fingerprint. Understanding these characteristics is paramount for its identification,

purity assessment, and the elucidation of its role in complex chemical reactions.

Introduction: The Significance of
Cyclopropanesulfonamide in Medicinal Chemistry
Cyclopropanesulfonamide and its derivatives are increasingly recognized for their potential in

medicinal chemistry. The cyclopropyl moiety can confer unique conformational constraints and

metabolic stability to drug candidates, while the sulfonamide group is a well-established

pharmacophore known for its diverse biological activities. The precise characterization of this

foundational molecule through spectroscopic methods is the first critical step in harnessing its

potential for therapeutic innovation.
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Molecular Structure and Key Spectroscopic
Features
The structural formula of cyclopropanesulfonamide is C₃H₇NO₂S. Its molecular weight is

121.16 g/mol .[1] This guide will delve into the detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of Cyclopropanesulfonamide.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR of Cyclopropanesulfonamide

Sample Preparation: Dissolve approximately 5-10 mg of cyclopropanesulfonamide in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is

crucial to avoid large solvent signals that would obscure the analyte's peaks.

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

Relaxation delay: 1-2 seconds.

Pulse width: A standard 90° pulse.

Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. The chemical shifts are referenced to the residual

solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
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Data and Interpretation

The ¹H NMR spectrum of cyclopropanesulfonamide in DMSO-d₆ exhibits the following

characteristic signals[2]:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.78 broad singlet 2H -SO₂NH₂

2.50-2.46 multiplet 1H -CH-

0.89-0.86 multiplet 4H -CH₂-CH₂-

-SO₂NH₂ Protons (δ 6.78): The two protons of the sulfonamide group appear as a broad

singlet. The broadness of this peak is due to quadrupole broadening from the adjacent

nitrogen atom and potential chemical exchange with residual water in the solvent.

Methine Proton (-CH-) (δ 2.50-2.46): The single proton on the carbon atom directly attached

to the sulfonyl group appears as a multiplet. This complexity arises from coupling to the four

adjacent methylene protons of the cyclopropyl ring.

Methylene Protons (-CH₂-CH₂-) (δ 0.89-0.86): The four protons of the two methylene groups

in the cyclopropyl ring resonate as a complex multiplet in the upfield region. The high-field

chemical shift is characteristic of protons on a strained cyclopropane ring. The non-

equivalent magnetic environments of the cis and trans protons contribute to the complexity of

this signal.
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Cyclopropanesulfonamide Structure

¹H NMR Signals

H₂N-SO₂-CH(CH₂)₂

δ 6.78 -NH₂Sulfonamide Protons

δ 2.50-2.46 -CH-Methine Proton

δ 0.89-0.86 -CH₂-CH₂-

Methylene Protons

Click to download full resolution via product page

Caption: Correlation of ¹H NMR signals to the structure of Cyclopropanesulfonamide.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to

the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated

samples are typically required compared to ¹H NMR.

Data and Interpretation

While a publicly available experimental ¹³C NMR spectrum for cyclopropanesulfonamide is

not readily found in the searched literature, based on the analysis of similar structures and

spectral prediction tools, the following chemical shifts can be anticipated:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b130836/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-spectroscopic-data-of-cyclopropanesulfonamide
https://www.benchchem.com/product/b130836/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-cyclopropanesulfonamide
https://www.benchchem.com/product/b130836/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-data-of-cyclopropanesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift
(δ) ppm

Assignment Rationale

~30-40 CH-SO₂

The carbon atom directly

attached to the electron-

withdrawing sulfonyl group is

expected to be deshielded and

appear at a lower field.

~5-15 -CH₂-CH₂-

The carbon atoms of the

cyclopropyl ring are highly

shielded due to the strained

ring system and are expected

to resonate at a very high field.

The presence of only two distinct signals in the ¹³C NMR spectrum would be consistent with the

symmetry of the cyclopropanesulfonamide molecule, where the two methylene carbons are

chemically equivalent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy of Cyclopropanesulfonamide

As cyclopropanesulfonamide is a solid, a common method for obtaining its IR spectrum is

using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide

(KBr) pellet.

ATR Method (Preferred for ease of use):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum.
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KBr Pellet Method:

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry KBr powder in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data and Interpretation

The IR spectrum of cyclopropanesulfonamide is expected to show characteristic absorption

bands for the sulfonamide and cyclopropyl groups. While a specific spectrum for this compound

was not found in the search results, the following are the expected key absorption peaks based

on the functional groups present:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300-3400
N-H symmetric and

asymmetric stretching
-SO₂NH₂

~3000-3100 C-H stretching Cyclopropyl C-H

~1310-1350 S=O asymmetric stretching Sulfonamide

~1140-1180 S=O symmetric stretching Sulfonamide

~1010-1050 Cyclopropane ring breathing Cyclopropyl ring

~900-950 S-N stretching Sulfonamide

The presence of strong absorption bands for the S=O stretches and the N-H stretches are

definitive indicators of the sulfonamide group. The C-H stretching vibrations appearing above

3000 cm⁻¹ are characteristic of the C-H bonds in a strained cyclopropane ring.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and the
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fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of cyclopropanesulfonamide in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Introduce the sample solution into an electrospray ionization source coupled

to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Ionization Mode: Positive ion mode is typically used for sulfonamides, which will readily form

protonated molecules [M+H]⁺.

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For

structural information, tandem mass spectrometry (MS/MS) can be performed by isolating

the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Data and Interpretation

The molecular weight of cyclopropanesulfonamide is 121.16 g/mol . In positive ion ESI-MS,

the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 122.1.

The fragmentation of sulfonamides in MS/MS is well-documented. Common fragmentation

pathways for protonated cyclopropanesulfonamide would likely involve:

Loss of SO₂ (64 Da): A characteristic fragmentation of sulfonamides is the neutral loss of

sulfur dioxide, which would result in a fragment ion at m/z 58.

Cleavage of the C-S bond: This would lead to the formation of a cyclopropyl cation (m/z 41)

and a neutral sulfonamide radical, or a protonated sulfonamide fragment (H₂NSO₂⁺, m/z 80)

and a neutral cyclopropane.

Cleavage of the S-N bond: This could result in a cyclopropanesulfonyl cation (C₃H₅SO₂⁺,

m/z 105).
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Caption: Plausible fragmentation pathways for protonated Cyclopropanesulfonamide in

MS/MS.

Conclusion
The spectroscopic data of cyclopropanesulfonamide provides a clear and unambiguous

means of its identification and characterization. The ¹H NMR spectrum is particularly

informative, with distinct signals for the sulfonamide, methine, and cyclopropyl protons. While

experimental ¹³C NMR, IR, and mass spectral data were not explicitly found in the searched

literature, predictive analysis based on known spectroscopic principles for related structures

allows for a confident assignment of the expected spectral features. This comprehensive guide

serves as a valuable resource for scientists working with this important building block in drug

discovery and development, enabling them to confidently interpret their own analytical data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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